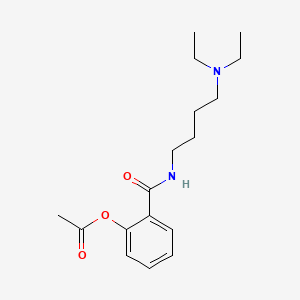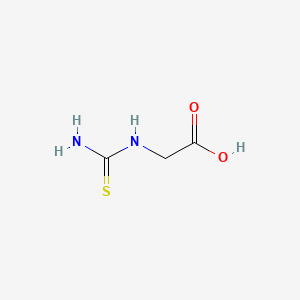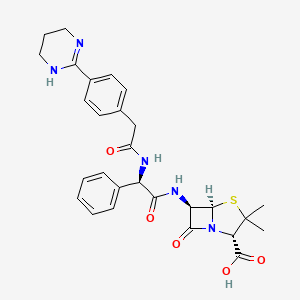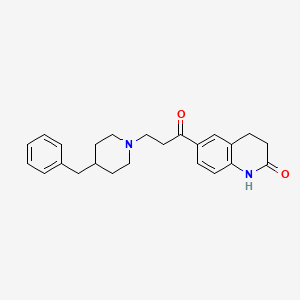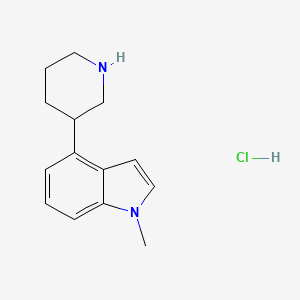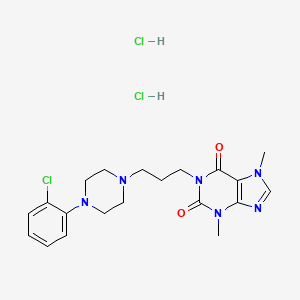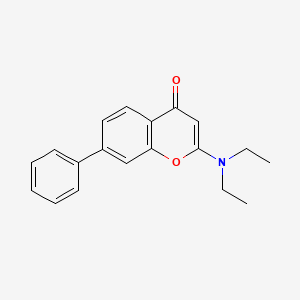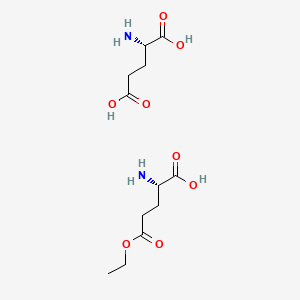
4-Butyl-benzamidine
Übersicht
Beschreibung
“4-tert-Butyl-benzamidine hydrochloride” is a chemical compound with the CAS Number: 68284-01-5 . It has a molecular weight of 212.72 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-Butyl-benzamidine, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of tert-butyl amines with benzoic acid or its derivatives using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .
Molecular Structure Analysis
The linear formula of 4-tert-Butyl-benzamidine hydrochloride is C11H17ClN2 . The average mass is 212.719 Da .
Chemical Reactions Analysis
The preparation of benzamide derivatives, including this compound, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Physical And Chemical Properties Analysis
4-tert-Butyl-benzamidine hydrochloride is an off-white solid . It has a molecular weight of 212.72 and a linear formula of C11H17ClN2 .
Wissenschaftliche Forschungsanwendungen
Blood Coagulation Inhibition : 4-Butyl-benzamidine derivatives show promise in the development of anticoagulants. They can simultaneously inhibit thrombin and factor Xa, key components of the blood coagulation cascade. This dual inhibition could lead to potent anticoagulants with improved pharmacological properties (Nar et al., 2001).
Material Synthesis : Compounds related to this compound have been used in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides show high thermal stability and potential for various applications due to their solubility in polar solvents and ability to form transparent, flexible films (Hsiao et al., 2000).
Antifungal Activity : Certain benzamidine derivatives, including those related to this compound, exhibit significant antifungal properties. This finding has implications for developing new antifungal agents (Laurent et al., 2010).
Chemosensor Development : this compound derivatives have been used to develop fluorescence chemosensors for selective detection of ions like Ba2+, which is significant for biochemical applications, including live cell imaging (Ravichandiran et al., 2019).
Antimalarial Activities : Benzamidine moieties, including this compound derivatives, show potential in developing new antimalarial drugs. They have demonstrated significant antiplasmodial activity, which is crucial for addressing drug resistance in Plasmodium parasites (Tahghighi et al., 2019).
Cancer Research : Some this compound derivatives have shown promising results in cancer research, particularly in inhibiting growth in certain cancer cell lines. This indicates their potential use in developing new anticancer drugs (Ismail et al., 2017).
Catalysis in Synthesis : this compound compounds have been used as catalysts or intermediates in synthesizing various organic compounds, highlighting their role in facilitating chemical reactions (Kusturin et al., 2002).
Herbicidal Activity : Derivatives of this compound have shown favorable herbicidal activity. This suggests their potential use in agricultural applications, especially in weed control (Bao, 2008).
Neurological Applications : Some benzamidine derivatives, including those related to this compound, have been explored for their potential in treating neurological conditions, such as Alzheimer's disease, due to their inhibitory activity on certain enzymes (Purgatorio et al., 2022).
Safety and Hazards
Benzamidine Hydrochloride Hydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVSDIRVLEZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402373 | |
| Record name | 4-BUTYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28456-39-5 | |
| Record name | 4-BUTYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



